molecular formula C20H21N5O5 B2630252 methyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 877644-83-2

methyl 2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate

Cat. No.: B2630252
CAS No.: 877644-83-2
M. Wt: 411.418
InChI Key: VLMCFCNMHNEJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a methoxy group, a methyl group, and an acetate group. It also appears to contain an imidazopurinone moiety, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazopurinone ring system would likely contribute significantly to the compound’s properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the acetate group could potentially undergo hydrolysis, and the imidazopurinone ring might participate in various types of cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and acetate groups could affect its solubility, and the imidazopurinone ring could influence its stability .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been studied for its potential in the synthesis of novel biological compounds. Research has shown that various derivatives and analogs of this compound have been synthesized and evaluated for their biological activities. For instance, novel tricyclic etheno analogs of potent antivirals and cytostatics were synthesized, revealing modest activity against specific viruses and no significant cytostatic effect (Hořejší et al., 2006). Similarly, derivatives of 1,3-dimethylxanthine were synthesized and showed notable antioxidant and anti-inflammatory properties in vitro (Кorobko et al., 2018).

Solid-phase Synthesis

The compound's derivatives have been utilized in the development of methods for solid-supported synthesis. A method for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines was developed, demonstrating the compound's versatility in facilitating synthesis processes on solid supports (Karskela & Lönnberg, 2006).

Antimicrobial Activities

The compound and its derivatives have been explored for their antimicrobial properties. For instance, a number of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones were synthesized and showed promising results against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria (Sharma et al., 2004).

Reactivity and Spectroscopic Characterization

Research has delved into understanding the reactivity of derivatives of this compound through spectroscopic characterization and computational studies. These studies provide insights into the compound's reactive properties and potential applications in various fields, including the development of new materials and pharmaceuticals (Hossain et al., 2018).

Synthesis of Photochromic Dimers

The compound's derivatives have been used in the synthesis of photochromic dimers. These dimers exhibit photochromism in solution upon irradiation, indicating potential applications in the development of photoresponsive materials (Bai et al., 2010).

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its physical properties and potential biological activity .

Properties

IUPAC Name

methyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-11-12(2)25-16-17(22(3)20(28)23(18(16)27)10-15(26)30-5)21-19(25)24(11)13-8-6-7-9-14(13)29-4/h6-9H,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMCFCNMHNEJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.